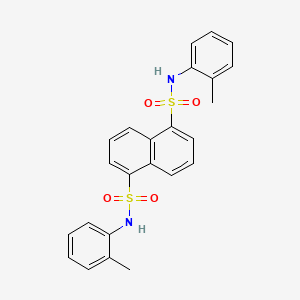
N,N'-bis(2-methylphenyl)-1,5-naphthalenedisulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2-methylphenyl)-1,5-naphthalenedisulfonamide (also known as BNDS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNDS is a sulfonamide-based compound that contains two 2-methylphenyl groups attached to a naphthalene core. This compound has been synthesized in various ways and has been studied extensively for its biological and chemical properties.
Wirkmechanismus
The mechanism of action of BNDS is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. BNDS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. BNDS has also been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the pathogenesis of diabetic complications.
Biochemical and Physiological Effects:
BNDS has been shown to have various biochemical and physiological effects. In vitro studies have shown that BNDS inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BNDS has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. In animal studies, BNDS has been shown to reduce blood glucose levels and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BNDS is its ability to act as a fluorescent probe for the detection of metal ions, which makes it a useful tool for analytical chemistry. Another advantage is its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes. However, one limitation of BNDS is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on BNDS. One potential direction is the development of BNDS-based fluorescent probes for the detection of other substances, such as biomolecules. Another potential direction is the investigation of the mechanism of action of BNDS, which could lead to the discovery of new therapeutic targets. Additionally, the development of BNDS derivatives with improved solubility and bioavailability could lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of BNDS has been achieved through various methods, including the reaction of 2-methylphenylamine with 1,5-naphthalenedisulfonyl chloride in the presence of a base, such as triethylamine. Other methods involve the reaction of 2-methylphenylamine with naphthalene-1,5-disulfonyl dichloride or the reaction of 2-methylphenylamine with naphthalene-1,5-disulfonyl chloride in the presence of a base, such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
BNDS has been studied for its potential applications in various scientific fields, including material science, analytical chemistry, and biochemistry. In material science, BNDS has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, BNDS has been used as a reagent for the determination of various substances, such as amino acids and proteins. In biochemistry, BNDS has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.
Eigenschaften
IUPAC Name |
1-N,5-N-bis(2-methylphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-9-3-5-13-21(17)25-31(27,28)23-15-7-12-20-19(23)11-8-16-24(20)32(29,30)26-22-14-6-4-10-18(22)2/h3-16,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUBGSAADHJDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,5-N-bis(2-methylphenyl)naphthalene-1,5-disulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

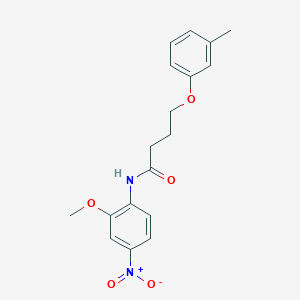

![N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)
![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
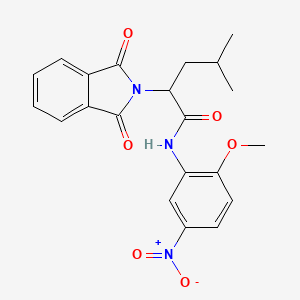
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)
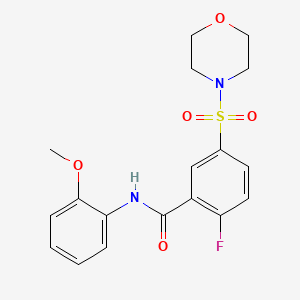
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)
![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
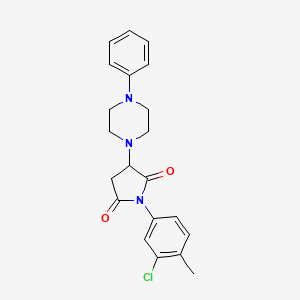
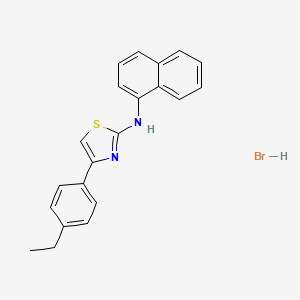
![N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)